1,3-Benzodioxole-4-butanoic acid
Description
Contextualization within Benzodioxole Chemistry Research
The 1,3-benzodioxole (B145889) moiety, also known as the methylenedioxyphenyl group, is a heterocyclic organic compound where a benzene (B151609) ring is fused to a dioxole ring. wikipedia.org This structural motif is present in numerous naturally occurring and synthetic molecules and serves as a vital building block in medicinal, agricultural, and industrial chemistry. thermofisher.comcureffi.org Compounds containing this group are noted for their biological activity and are found in pharmaceuticals and pesticides. wikipedia.org 1,3-Benzodioxole-4-butanoic acid is a derivative that combines this core with a butanoic acid side chain, positioning it as a subject of interest for creating molecules with specific functional properties. While extensive research may focus on more complex derivatives, the fundamental structure of an alkyl carboxylic acid attached to the benzodioxole ring is a recurring theme in the development of new bioactive agents and synthons.
Historical Trajectories of its Investigation in Organic Synthesis and Biological Sciences
Historically, interest in 1,3-benzodioxole derivatives began with the discovery of their presence in natural products, such as safrole from sassafras oil and piperine (B192125) from black pepper. cureffi.orgwikipedia.org An early and significant application of methylenedioxyphenyl compounds was as insecticide synergists; they were found to inhibit cytochrome P-450 (CYP) enzymes in insects, which prevents the breakdown of the primary insecticide and enhances its efficacy. cureffi.orgresearchgate.net
The progression of organic synthesis allowed for the deliberate creation of a wide array of benzodioxole derivatives. The development of methods to introduce carboxylic acid functional groups was a crucial step, enabling the synthesis of compounds like 1,3-benzodioxole-5-carboxylic acid (piperonylic acid). thermofisher.com These acidic derivatives served as versatile intermediates for more complex molecules. In the biological sciences, this opened avenues for investigating their potential as therapeutic agents, building upon the early observations of their bioactivity. For instance, research into benzodioxole derivatives as potential antitumor agents has been a subject of study for several decades.
Contemporary Significance in Chemical Biology and Material Science Research
In modern research, this compound and its analogs are significant for their potential applications in chemical biology and material science. In chemical biology, derivatives of the benzodioxole core are designed as highly specific molecular probes and modulators of biological pathways. A prime example is the development of benzodioxole-based compounds that act as potent agonists for the auxin receptor TIR1, a key regulator of plant growth. frontiersin.orgnih.govresearchgate.net These molecules serve as powerful tools to study and manipulate plant development. Furthermore, close analogs like 3-amino-4-(1,3-benzodioxol-5-yl)butanoic acid are being investigated for their potential to induce cell cycle arrest and apoptosis in cancer cells, highlighting their relevance in drug discovery. evitachem.com
In material science, the rigid, aromatic structure of the benzodioxole ring makes it an attractive component for advanced polymers. Research has shown that related structures, such as benzodioxinones, can be incorporated to create functional telechelic polymers, including poly(methyl methacrylate) (PMMA) and poly(ethylene glycol) (PEG) block copolymers. nih.gov The presence of a carboxylic acid group, as in this compound, makes it a suitable monomer for the synthesis of polyesters and polyamides, potentially imparting unique thermal and optical properties to the resulting materials.
Chemical and Physical Properties
The following table outlines key properties for the parent 1,3-Benzodioxole structure and a related carboxylic acid derivative, providing a baseline for understanding the compound of interest.
| Property | 1,3-Benzodioxole | 1-(2H-1,3-Benzodioxol-5-yl)propan-1-one |
| IUPAC Name | 2H-1,3-Benzodioxole | 1-(2H-1,3-Benzodioxol-5-yl)propan-1-one |
| Molecular Formula | C₇H₆O₂ | C₁₀H₁₀O₃ |
| Molar Mass | 122.123 g·mol⁻¹ | 178.187 g·mol⁻¹ |
| Boiling Point | 172–173 °C | 291 °C |
| Density | 1.064 g/cm³ | 1.21 g/mL |
| CAS Number | 274-09-9 | 28281-49-4 |
| Source | wikipedia.org | wikipedia.org |
Research Findings on Benzodioxole Derivatives
Recent studies have highlighted the diverse biological activities of various 1,3-benzodioxole derivatives. The interactive table below summarizes key findings.
| Derivative Class | Research Focus | Key Finding |
| N-(benzo[d] nih.govdioxol-5-yl) acetamides | Plant Biology / Agrochemicals | Act as potent auxin receptor agonists, promoting significant root growth in model plants like Oryza sativa. frontiersin.orgnih.govresearchgate.net |
| 3-Amino-4-(benzo[d] nih.govdioxol-5-yl)butyric Acid | Medicinal Chemistry / Oncology | Induces cell cycle arrest and apoptosis in cancer cells through modulation of microtubule assembly. evitachem.com |
| General Benzodioxole Carboxylic Acids | Organic Synthesis | Serve as versatile substrates in advanced chemical reactions, such as asymmetric deoxygenative formal [3 + 2] cycloadditions. acs.org |
| Benzodioxinones (related structure) | Material Science / Polymer Chemistry | Used to synthesize mono-telechelic polymers and block copolymers with UV- or heat-sensitive properties. nih.gov |
Structure
3D Structure
Properties
CAS No. |
94135-98-5 |
|---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-4-yl)butanoic acid |
InChI |
InChI=1S/C11H12O4/c12-10(13)6-2-4-8-3-1-5-9-11(8)15-7-14-9/h1,3,5H,2,4,6-7H2,(H,12,13) |
InChI Key |
LQOVFVGJOQVSNS-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)CCCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1,3 Benzodioxole 4 Butanoic Acid
Established Synthetic Pathways to 1,3-Benzodioxole-4-butanoic acid and its Direct Precursors
The synthesis of this compound is not extensively documented in publicly available literature. However, its synthesis can be logically approached through the strategic functionalization of the 1,3-benzodioxole (B145889) core and subsequent chain elongation. The key to accessing the 4-substituted isomer lies in the regioselective introduction of a functional group at this specific position.
Regioselective Functionalization of 1,3-Benzodioxole Scaffolds
The 1,3-benzodioxole ring system is electron-rich, which facilitates electrophilic substitution reactions. However, directing these substitutions to the less common 4-position, as opposed to the more electronically favored 5-position, requires specific strategies.
One documented approach to achieve 4-substitution involves starting with a pre-functionalized catechol. For instance, the synthesis of 4-bromo-1,3-benzodioxole (B1272940) can be accomplished by reacting 3-bromocatechol with methylene (B1212753) chloride in the presence of sodium hydroxide (B78521). prepchem.com This 4-bromo derivative serves as a versatile precursor for introducing other functionalities. Through a lithium-halogen exchange followed by reaction with an appropriate electrophile, a variety of substituents can be introduced at the 4-position. For example, treatment of 4-bromo-1,3-benzodioxole with n-butyllithium and then sulfur dioxide provides a route to 1,3-benzodioxole-4-sulfonamide. prepchem.com This strategy highlights a viable pathway to 4-functionalized benzodioxoles, which are essential starting materials for the synthesis of the target butanoic acid.
Direct arylation has also been shown to favor the 4-position under specific catalytic conditions. The palladium-catalyzed direct arylation of 1,3-benzodioxole with various aryl bromides has been reported to yield the respective 4-substituted products in high yields. This method offers a more direct entry to 4-functionalized benzodioxoles.
Multi-step Synthetic Approaches to the Butanoic Acid Chain Formation
Once a suitable 4-substituted 1,3-benzodioxole precursor is obtained, several multi-step synthetic sequences can be envisioned to construct the butanoic acid side chain. These methods are standard transformations in organic synthesis.
A plausible and widely used method for chain extension of a carboxylic acid by one carbon is the Arndt-Eistert homologation . This reaction sequence would begin with the activation of a precursor, 1,3-benzodioxole-4-carboxylic acid, to its acid chloride. Reaction with diazomethane (B1218177) would then form an α-diazoketone, which upon Wolff rearrangement in the presence of water, would yield the homologated 1,3-benzodioxole-4-acetic acid. A second iteration of the Arndt-Eistert homologation on the resulting acetic acid derivative would theoretically yield 1,3-benzodioxole-4-propanoic acid, and a third would finally produce the target this compound. While effective, this method involves the use of hazardous diazomethane.
Alternatively, the butanoic acid chain can be constructed starting from a 1,3-benzodioxole-4-carboxaldehyde. A Wittig reaction with a suitable phosphonium (B103445) ylide, such as (3-carboxypropyl)triphenylphosphonium (B14145455) bromide, could directly install the four-carbon chain with a terminal carboxylic acid. Another approach involves a multi-step sequence starting with a Grignard reaction. For example, reacting the aldehyde with a three-carbon Grignard reagent, like 3-bromopropyl magnesium bromide (after protection of the terminal halide), would yield a secondary alcohol. Subsequent oxidation of the alcohol to a ketone, followed by further manipulation of the terminal functional group to a carboxylic acid, would complete the synthesis.
Another powerful C-C bond-forming reaction, the Heck reaction , could be employed. A 4-halo-1,3-benzodioxole could be coupled with an acrylate (B77674) ester, such as butyl acrylate, using a palladium catalyst. worldresearchersassociations.com Subsequent hydrolysis of the resulting ester would yield the corresponding cinnamic acid derivative. Reduction of the double bond would then provide the desired butanoic acid.
Conversion from Related 1,3-Benzodioxole Carboxaldehydes or other Carboxylic Acid Derivatives
A key precursor for many of the proposed synthetic routes is 1,3-benzodioxole-4-carboxaldehyde. Its synthesis has been documented, for example, from 2,3-(methylenedioxy)benzaldehyde. The direct oxidation of this aldehyde to 1,3-benzodioxole-4-carboxylic acid can be achieved in high yield using reagents like hydrogen peroxide with potassium carbonate in methanol. chemicalbook.com
Once 1,3-benzodioxole-4-carboxylic acid is obtained, it can serve as a starting point for chain elongation as described in the previous section. For instance, reduction of the carboxylic acid to the corresponding alcohol, followed by conversion to a halide and subsequent cyanation, would introduce a nitrile group. Hydrolysis of the nitrile would then yield the one-carbon homologated carboxylic acid. Repetition of this sequence would build the butanoic acid chain.
The following table summarizes a hypothetical multi-step synthesis starting from 1,3-benzodioxole-4-carboxaldehyde:
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Oxidation | H₂O₂, K₂CO₃, MeOH | 1,3-Benzodioxole-4-carboxylic acid |
| 2 | Reduction | LiAlH₄, THF then H₃O⁺ | (1,3-Benzodioxol-4-yl)methanol |
| 3 | Halogenation | PBr₃ or SOCl₂ | 4-(Bromomethyl)-1,3-benzodioxole |
| 4 | Cyanation | NaCN, DMSO | 1,3-Benzodioxole-4-acetonitrile |
| 5 | Hydrolysis | H₃O⁺, heat | 1,3-Benzodioxole-4-acetic acid |
| 6 | Homologation (e.g., Arndt-Eistert) | 1. (COCl)₂ 2. CH₂N₂ 3. Ag₂O, H₂O | 1,3-Benzodioxole-4-propanoic acid |
| 7 | Homologation (e.g., Arndt-Eistert) | 1. (COCl)₂ 2. CH₂N₂ 3. Ag₂O, H₂O | This compound |
Advanced Synthetic Techniques and Process Optimization for this compound Analogues
Modern synthetic chemistry increasingly relies on advanced techniques to improve efficiency, safety, and scalability. Continuous flow chemistry and novel catalytic strategies are at the forefront of these developments.
Continuous Flow Reaction Methodologies in Benzodioxole Synthesis
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety, especially when dealing with hazardous reagents or exothermic reactions. jst.org.innih.govspringernature.com
The acylation of 1,3-benzodioxole has been successfully demonstrated in a continuous flow process using a recyclable heterogeneous catalyst. mdpi.comnih.gov In this study, a solution of 1,3-benzodioxole and an acylating agent was passed through a packed-bed reactor containing the catalyst. This method allowed for high conversion rates and good selectivity for the desired acylated product in short reaction times. mdpi.comnih.gov Such a setup could potentially be adapted for the Friedel-Crafts acylation of 1,3-benzodioxole with a four-carbon acylating agent to directly introduce the butanoyl group, which could then be reduced to the butanoic acid.
Furthermore, the synthesis of various heterocyclic compounds, including those with a benzodioxole core, has been achieved using sequential or multi-step continuous flow systems. uc.pt These systems allow for multiple reaction steps to be performed in a continuous manner without the need for isolation and purification of intermediates, a process known as telescoping. This approach could be highly beneficial for the multi-step synthesis of this compound, potentially reducing reaction times and waste generation.
Catalytic Strategies in the Elaboration of the 1,3-Benzodioxole-Butanoic Acid System
The development of novel catalysts is crucial for achieving high efficiency and selectivity in organic synthesis. For the elaboration of the 1,3-benzodioxole-butanoic acid system, several catalytic strategies could be employed.
As mentioned earlier, palladium-catalyzed cross-coupling reactions like the Heck reaction are powerful tools for C-C bond formation. worldresearchersassociations.com The use of specifically designed ligands can enhance the activity and selectivity of the palladium catalyst, allowing for the coupling of a wider range of substrates under milder conditions. For instance, the Suzuki-Miyaura coupling, another palladium-catalyzed reaction, has been used to synthesize various 1,3-benzodioxole derivatives. worldresearchersassociations.com
The synthesis of the core 1,3-benzodioxole ring itself can be catalyzed by various acids. While traditional methods use strong mineral acids, solid acid catalysts are being explored as more environmentally friendly alternatives. chemicalbook.comgoogle.com For example, a carbon-based solid acid has been shown to be highly effective in catalyzing the condensation of catechol with aldehydes or ketones to form 1,3-benzodioxoles with high conversion and selectivity. google.com
The following table highlights some catalytic strategies applicable to the synthesis of 1,3-benzodioxole derivatives:
| Reaction | Catalyst Type | Example Application | Reference |
| Friedel-Crafts Acylation | Heterogeneous Acid Catalyst (e.g., Zn-Aquivion) | Continuous flow acylation of 1,3-benzodioxole | mdpi.comnih.gov |
| Suzuki-Miyaura Coupling | Palladium Complex (e.g., PdCl₂(PPh₃)₂) | Synthesis of biaryl derivatives of 1,3-benzodioxole | worldresearchersassociations.com |
| Heck Reaction | Palladium Complex | Coupling of 4-halo-1,3-benzodioxole with an alkene | worldresearchersassociations.com |
| Benzodioxole Formation | Solid Acid Catalyst (e.g., Carbon-based) | Condensation of catechol with aldehydes/ketones | google.com |
Innovations in Yield Enhancement and Purity Control in Synthetic Protocols
Recent advancements in the synthesis of 1,3-benzodioxole derivatives have focused on optimizing reaction conditions to improve both yield and purity. For instance, in the preparation of related heterocyclic compounds, the use of specific solvent mixtures and bases has been shown to suppress impurity formation. One study identified a significant impurity and subsequently altered the reaction conditions, employing a DMF/tBuOH solvent mixture and tert-BuOK as the base, which minimized the formation of the unwanted byproduct. google.com Crystallization from solvents like dimethylformamide (DMF), ethanol, methanol, ethyl acetate (B1210297), hexane, heptane, or their mixtures is a common method for purifying the final product. google.com
Another approach to enhancing purity involves a controlled workup procedure. After a reaction, slow addition of an aqueous base like NaOH or KOH during crystallization can lead to a purity of over 94%. google.com Furthermore, specific washing steps, such as using saturated sodium chloride solution and ethyl acetate, help in separating the desired compound from the reaction mixture. google.com The use of peracetic acid for oxidation, followed by quenching with sodium metabisulphite, and subsequent filtration and washing steps, also contributes to a cleaner product. google.com
The choice of catalyst and reaction conditions plays a crucial role in both yield and selectivity. In the acylation of 1,3-benzodioxole, a continuous flow process using a recyclable heterogeneous catalyst, Zn-Aquivion, demonstrated a 73% conversion rate with 62% selectivity for the desired product in just 30 minutes at 100°C. nih.gov This method offers the advantage of easy separation and recycling of the unreacted starting material. nih.gov
Chemical Reactivity and Derivatization Studies of this compound
The chemical reactivity of this compound is characterized by the distinct functionalities of its butanoic acid moiety and the 1,3-benzodioxole ring.
Oxidation Reactions of the Butanoic Acid Moiety
The butanoic acid side chain of similar structures can undergo oxidation. For example, the oxidation of 4-oxo-4-phenyl butanoic acid using tripropylammonium (B8586437) fluorochromate (TriPAFC) results in the formation of benzoic acid. orientjchem.org This reaction is first-order with respect to the oxidant, the substrate, and the acid catalyst. orientjchem.org The rate of this oxidation is influenced by the solvent polarity, with an increase in the proportion of acetic acid in an acetic acid-water mixture leading to a higher reaction rate. orientjchem.org This suggests that the reaction proceeds through an intermediate that is stabilized by a less polar environment. orientjchem.org
Direct Arylation and other Coupling Reactions Involving the 1,3-Benzodioxole Ring
The 1,3-benzodioxole ring is amenable to direct arylation and other coupling reactions, allowing for the introduction of various substituents. The direct arylation of 1,3-benzodioxole with aryl bromides can yield 4-substituted products in high yields (>80%). researchgate.net These reactions are typically catalyzed by palladium complexes, such as Na2PdCl4, in the presence of a co-catalyst like pivalic acid and a base such as K2CO3. researchgate.net
Suzuki-Miyaura coupling is another powerful tool for modifying the benzodioxole core. For example, various derivatives have been synthesized by coupling boronic acids with a brominated 1,3-benzodioxole precursor. researchgate.net These reactions often employ a palladium catalyst and a base to facilitate the cross-coupling process. researchgate.net
Nucleophilic Substitution and Acid-Base Reactions
The carboxylic acid group of this compound is the primary site for nucleophilic acyl substitution and acid-base reactions. masterorganicchemistry.com
Acid-Base Reactions: As a carboxylic acid, this compound will react with bases to form a carboxylate salt. The acidity of the carboxylic acid allows for deprotonation by a suitable base. masterorganicchemistry.com This property is fundamental to many of its reactions and purification procedures.
Synthesis of Structurally Related Analogues with Modified Butanoic Acid Chains or Benzodioxole Substitutions
The synthesis of analogues of this compound involves modifications to both the butanoic acid chain and the benzodioxole ring.
Modification of the Butanoic Acid Chain: Analogues with modified butanoic acid chains can be synthesized through various multi-step organic reactions. ontosight.ai These can include condensation reactions, esterifications, and the use of protecting groups to achieve the desired structure. ontosight.ai For example, the synthesis of N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide involves a Claisen-Schmidt reaction to form a chalcone (B49325) structure, effectively modifying the butanoic acid-like chain. mdpi.com
Modification of the Benzodioxole Ring: Substituents can be introduced onto the benzodioxole ring to create a variety of analogues. For instance, bromination of 1,3-benzodioxole derivatives can be achieved, providing a handle for further functionalization through reactions like Suzuki-Miyaura coupling. researchgate.netresearchgate.net Formylation of dihydroapiol, a related 1,3-benzodioxole, using a formylation mixture and SnCl4, leads to the introduction of an aldehyde group on the ring. mdpi.com Furthermore, a series of N-(benzo[d] ontosight.ainih.govdioxol-5-yl)-2-(one-benzylthio)acetamide compounds were synthesized by reacting substituted benzyl (B1604629) bromides with thioglycolic acid, followed by reaction with benzo[d] ontosight.ainih.govdioxol-5-amine. nih.govfrontiersin.org
Table of Research Findings on Synthesis and Reactivity
Table of Compound Names
| Compound Name |
|---|
| This compound |
| 4-(1,3-Benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)-4-oxobutanoic acid |
| Dimethylformamide (DMF) |
| tert-Butanol (tBuOH) |
| tert-Butoxide (tert-BuOK) |
| Ethanol |
| Methanol |
| Ethyl acetate |
| Hexane |
| Heptane |
| Sodium hydroxide (NaOH) |
| Potassium hydroxide (KOH) |
| Peracetic acid |
| Sodium metabisulphite |
| Zn-Aquivion |
| Tripropylammonium fluorochromate (TriPAFC) |
| Benzoic acid |
| Sodium tetrachloropalladate(II) (Na2PdCl4) |
| Pivalic acid |
| Potassium carbonate (K2CO3) |
| Thionyl chloride (SOCl2) |
| N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide |
| Dihydroapiol |
| Tin(IV) chloride (SnCl4) |
| N-(benzo[d] ontosight.ainih.govdioxol-5-yl)-2-(one-benzylthio)acetamide |
| Benzyl bromide |
| Thioglycolic acid |
Advanced Analytical Characterization Techniques in 1,3 Benzodioxole 4 Butanoic Acid Research
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for elucidating the molecular structure of novel compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its atomic composition and bonding arrangement can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by mapping the chemical environments of its constituent atoms.
Proton (¹H) NMR Spectroscopy: In the ¹H NMR spectrum of 1,3-Benzodioxole-4-butanoic acid, specific signals are expected to correspond to the protons of the benzodioxole ring system and the butanoic acid side chain. The aromatic protons on the benzodioxole ring would typically appear in the downfield region of the spectrum. The methylene (B1212753) group of the dioxole ring is expected to show a characteristic singlet. For the butanoic acid chain, distinct multiplets would be observed for the methylene protons, with their chemical shifts influenced by their proximity to the aromatic ring and the carboxylic acid group. The acidic proton of the carboxyl group would likely appear as a broad singlet at a very downfield chemical shift. chemicalbook.comdocbrown.info
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analysis of structurally related compounds.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 6.7 - 7.0 | 108 - 125 |
| O-CH₂-O | ~5.9 | ~101 |
| Ar-CH₂- | 2.5 - 2.8 | 30 - 35 |
| -CH₂- | 1.8 - 2.2 | 25 - 30 |
| -CH₂-COOH | 2.2 - 2.5 | 30 - 35 |
| COOH | 10 - 12 (broad) | 170 - 180 |
High-Resolution Mass Spectrometry (HRMS), particularly with Electrospray Ionization (ESI), is a critical tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₁₁H₁₂O₄), HR-ESI-MS would be used to obtain a high-accuracy mass measurement of the molecular ion. This experimental value is then compared to the calculated theoretical mass to confirm the molecular formula. In a synthesis of related benzodioxole derivatives, ESI-TOF-MS was utilized to confirm the structures of the synthesized compounds. scirp.org
Table 2: HR-ESI-MS Data for Molecular Formula Confirmation of this compound
| Molecular Formula | Calculated Monoisotopic Mass | Observed Mass (m/z) [M+H]⁺ |
|---|---|---|
| C₁₁H₁₂O₄ | 208.0736 | Predicted to be within a few ppm of 209.0808 |
Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the key functional groups. These include the O-H stretch of the carboxylic acid, which typically appears as a very broad band, and the C=O stretch of the carbonyl group. Additionally, C-O stretches from the ether linkages in the dioxole ring and the carboxylic acid, as well as C-H stretches from the aromatic ring and the aliphatic chain, would be present. chemicalbook.comnist.gov
Table 3: Expected FT-IR Absorption Bands for this compound Predicted data based on analysis of structurally related compounds.
| Functional Group | Characteristic Absorption (cm⁻¹) |
|---|---|
| O-H (Carboxylic Acid) | 2500-3300 (broad) |
| C-H (Aromatic) | 3000-3100 |
| C-H (Aliphatic) | 2850-2960 |
| C=O (Carboxylic Acid) | 1700-1725 |
| C=C (Aromatic) | 1450-1600 |
| C-O (Ether and Carboxylic Acid) | 1000-1300 |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for separating components of a mixture and assessing the purity of a synthesized compound.
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of a non-volatile compound like this compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic solvent (like acetonitrile (B52724) or methanol), would be suitable. The purity of the compound is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. In studies of related pyrrole-based propanoic acids, RP-HPLC was successfully used to monitor compound stability and identify impurities. scirp.org
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While this compound itself may have limited volatility due to the carboxylic acid group, it can be derivatized to a more volatile ester form for GC analysis. This approach can be valuable for monitoring the progress of the synthesis reaction and for analyzing the final product. For instance, GC-MS analysis has been used to identify derivatives of 1,3-benzodioxole (B145889) and butanoic acid, demonstrating the applicability of this technique to related structures. spectrabase.com
Computational Chemistry and Theoretical Studies of 1,3 Benzodioxole 4 Butanoic Acid and Its Derivatives
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods are used to calculate the electronic structure of molecules, providing fundamental information about their geometry, stability, and reactivity.
Semi-empirical methods, which are based on the Hartree-Fock formalism but include empirical parameters to simplify calculations, are well-suited for studying large molecules. wikipedia.org These methods are significantly faster than their ab initio counterparts, making them valuable for screening large numbers of compounds or for initial geometric optimizations. wikipedia.orgopenmopac.net Methods like Austin Model 1 (AM1), Parametric Model 3 (PM3), and Modified Neglect of Diatomic Overlap (MNDO) are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uni-muenchen.denumberanalytics.com
In a theoretical study on the efficiency of 1,3-benzodioxole (B145889) derivatives as corrosion inhibitors, a range of semi-empirical methods including AM1, PM3, MNDO, MINDO/3, and INDO were employed. researchgate.net The goal of these calculations was to determine the relationship between the molecular structure of these derivatives and their performance as corrosion inhibitors. researchgate.net Such studies typically calculate various quantum chemical descriptors, such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), the energy gap (ΔE), and the dipole moment (μ), to correlate them with experimental inhibition efficiencies.
Table 1: Overview of Common Semi-Empirical Methods
| Method | Full Name | Key Features |
|---|---|---|
| INDO | Intermediate Neglect of Differential Overlap | An improvement on the CNDO method, used in early semi-empirical calculations. uni-muenchen.deuomustansiriyah.edu.iq |
| MINDO/3 | Modified Intermediate Neglect of Differential Overlap, v3 | An INDO-based method parameterized to fit experimental data like heats of formation. wikipedia.orguni-muenchen.de |
| MNDO | Modified Neglect of Diatomic Overlap | Based on the NDDO approximation, it offers improved results over MINDO for many compounds. numberanalytics.comuomustansiriyah.edu.iq |
| AM1 | Austin Model 1 | An improved version of MNDO with modified treatment of electron-electron repulsion. numberanalytics.comuomustansiriyah.edu.iq |
| PM3 | Parametric Model number 3 | A re-parameterization of AM1, often providing better results for certain molecular geometries. uni-muenchen.deuomustansiriyah.edu.iq |
This table is generated based on information from multiple sources.
For more accurate and detailed electronic structure information, ab initio and Density Functional Theory (DFT) methods are the preferred choice. nih.govunige.ch DFT, particularly using functionals like B3LYP, has become a standard tool for investigating molecular geometries, vibrational frequencies, and electronic properties. nih.govresearchgate.net
Studies on related benzodioxole structures have utilized DFT to gain a comprehensive understanding of their photophysical properties. researchgate.net For instance, investigations into the solvatochromic behavior of (E)-1-(4-hydroxypiperidin-1-yl)-3-(7-methoxybenzo[d] wikipedia.orguni-muenchen.dedioxol-5-yl)prop-2-en-1-one combined UV-vis absorption and fluorescence spectroscopy with quantum chemical calculations. researchgate.net Such computational studies help in estimating properties like the excited state dipole moment and understanding solute-solvent interactions. researchgate.net
In research on other complex heterocyclic systems, DFT and ab-initio Hartree-Fock methods have been used to perform exhaustive calculations of physicochemical parameters, molecular electrostatic potentials (MEP), and other electronic structure details. nih.gov These advanced calculations provide reliable data on bond lengths, bond angles, and charge distributions within the molecule. mdpi.com
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is an indicator of the molecule's chemical stability and reactivity. nih.gov
For 1,3-benzodioxole derivatives studied as corrosion inhibitors, the HOMO and LUMO energy levels are critical. researchgate.net A high EHOMO value suggests a greater tendency to donate electrons to the vacant d-orbitals of a metal surface, forming a protective layer. A low ELUMO value indicates the molecule can accept electrons from the metal. researchgate.net A small energy gap implies higher reactivity. nih.gov DFT calculations are commonly used to determine these parameters and visualize the electron density distribution in the HOMO and LUMO, identifying the active sites for interaction. researchgate.net For example, analysis of benzo- and anthraquinodimethane derivatives showed that the location of electron density in these orbitals helps pinpoint the most reactive sites for electrophilic and nucleophilic attacks. researchgate.net
In Silico Modeling for Structure-Activity Relationships (SAR) and Molecular Interactions
In silico modeling connects the chemical structure of a compound to its biological activity or physical properties, facilitating the design of new, more effective molecules.
QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. A study on 1,3-benzodioxole derivatives as corrosion inhibitors specifically applied QSAR to establish a correlation between their quantum chemical parameters (calculated via semi-empirical methods) and their experimentally measured inhibition efficiency. researchgate.net
In more complex 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the 3D properties of molecules (steric, electrostatic, hydrophobic fields) are correlated with activity. nih.gov For a series of fatty acid amide hydrolase (FAAH) inhibitors containing a 1,3,4-oxadiazol-2-one moiety, CoMFA and CoMSIA models were built. nih.gov The resulting models showed high statistical significance (CoMFA R² = 0.98; CoMSIA R² = 0.93) and provided contour maps that highlight which regions of the molecule are sensitive to steric or electrostatic modifications, thereby guiding the design of more potent inhibitors. nih.gov
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This technique is crucial for drug discovery and understanding pharmacological mechanisms.
Derivatives of 1,3-benzodioxole have been the subject of several molecular docking studies to explore their potential as therapeutic agents or plant growth regulators.
Auxin Receptor Agonists: In a study aimed at discovering novel root growth promoters, a series of N-(benzo[d] wikipedia.orguni-muenchen.dedioxol-5-yl)-2-(one-benzylthio) acetamides were designed and docked into the active site of the auxin receptor TIR1. nih.govresearchgate.net The docking results helped rationalize the high bioactivity of lead compounds, such as K-10, by showing how they fit within the receptor's binding pocket. nih.gov
FabH Inhibitors: A series of 1,3,4-oxadiazole-2(3H)-thione derivatives containing a 1,4-benzodioxane (B1196944) skeleton (structurally related to benzodioxole) were designed as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), an essential enzyme in bacterial fatty acid synthesis. nih.gov Docking simulations for the most active compound showed key interactions with critical amino acid residues in the FabH active site, explaining its potent inhibitory activity. nih.gov
Trx System Inhibitors: To improve the efficacy of arsenical-based drugs, 1,3-benzodioxole derivatives were conjugated with arsenical precursors. mdpi.com These new compounds were designed to inhibit the thioredoxin (Trx) system, which is over-expressed in many cancer cells. Molecular docking could be used in such studies to predict how these conjugates interact with components of the Trx system, such as thioredoxin reductase. mdpi.com
Table 2: Molecular Docking Studies of 1,3-Benzodioxole Derivatives
| Derivative Class | Biological Target | Purpose of Study | Key Finding |
|---|---|---|---|
| N-(benzo[d] wikipedia.orguni-muenchen.dedioxol-5-yl)-2-(one-benzylthio) acetamides | Auxin Receptor TIR1 | To develop novel plant root growth promoters. nih.govresearchgate.net | Docking confirmed favorable binding of active compounds in the receptor pocket, explaining their potent agonist activity. nih.gov |
| 1,3,4-Oxadiazole-2(3H)-thiones with 1,4-benzodioxane | E. coli FabH | To design new antibacterial agents. nih.gov | The most potent compound showed strong interactions with critical residues in the enzyme's active site. nih.gov |
This table is generated based on information from the cited research articles.
Virtual Screening Methodologies for Compound Design and Discovery
Virtual screening is a powerful computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This process is fundamental in the early stages of drug discovery for identifying lead compounds. For 1,3-benzodioxole-4-butanoic acid and its derivatives, virtual screening can be employed to explore their potential as inhibitors or agonists for various biological targets.
Pharmacophore-Based Screening: This method involves the creation of a pharmacophore model, which represents the essential three-dimensional arrangement of functional groups necessary for biological activity. nih.gov For derivatives of this compound, key pharmacophoric features would likely include the benzodioxole ring, the carboxylic acid group, and any substituted aryl rings. nih.gov These features, such as hydrogen bond donors/acceptors and hydrophobic centers, are mapped to identify novel compounds with similar properties from large chemical databases. nih.gov
Molecular Docking: A prevalent virtual screening technique, molecular docking, predicts the preferred orientation of a molecule when bound to another to form a stable complex. nih.gov This method is used to understand the binding modes of this compound derivatives with their target proteins. For instance, docking studies on similar benzodioxole derivatives have been performed to investigate their interactions with enzymes like α-amylase, where the carboxylic acid and benzodioxole ring were found to be crucial for binding. nih.gov The binding affinity is often expressed as a docking score, with lower values indicating a more favorable interaction. In a hypothetical screening of this compound derivatives against a target protein, the results could be tabulated as follows:
| Compound | Derivative Substituent | Docking Score (kcal/mol) | Key Interacting Residues |
| 1 | None | -7.5 | ARG 120, LYS 154 |
| 2 | 4-Chloro | -8.2 | ARG 120, LYS 154, PHE 210 |
| 3 | 4-Methoxy | -7.9 | ARG 120, LYS 154, TYR 188 |
| 4 | 3,4-Dichloro | -8.5 | ARG 120, LYS 154, PHE 210, VAL 163 |
This table presents hypothetical data for illustrative purposes.
The process often begins with the validation of the docking protocol, followed by the screening of a library of compounds. The top-ranking compounds from the initial screen are then selected for further analysis and experimental validation. frontiersin.org
Chemoinformatics and In Silico Property Prediction (excluding physical properties)
Chemoinformatics applies computational methods to analyze chemical information, which is vital for predicting the drug-like properties of compounds. In silico prediction of these properties is a critical step in the early phase of drug discovery, helping to eliminate candidates with unfavorable characteristics before significant resources are invested. nih.gov
ADMET Prediction: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a key aspect of chemoinformatics. Various computational models and software are used to estimate these parameters for this compound and its derivatives. For example, Lipinski's Rule of Five is a commonly used filter to assess the oral bioavailability of a compound. zenodo.org This rule states that a drug is more likely to be orally active if it has no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 g/mol , and a logP value not greater than 5. zenodo.org
A hypothetical chemoinformatic analysis of this compound derivatives might yield the following data:
| Compound | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Lipinski Violations |
| 1 | 208.19 | 2.1 | 1 | 3 | 0 |
| 2 | 242.64 | 2.8 | 1 | 3 | 0 |
| 3 | 238.22 | 2.0 | 1 | 4 | 0 |
| 4 | 277.08 | 3.5 | 1 | 3 | 0 |
This table presents hypothetical data for illustrative purposes.
Biological Activity Prediction: In silico tools can also predict the potential biological activities of compounds based on their chemical structure. These predictions can suggest potential therapeutic targets for this compound and its analogs. For instance, software can predict activity against various target classes, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes. nih.gov These predictions are based on models trained on large datasets of known active compounds.
Applications of 1,3 Benzodioxole 4 Butanoic Acid in Chemical and Biological Research
Strategic Utility as Synthetic Intermediates and Precursors in Organic Synthesis
The 1,3-benzodioxole (B145889) ring system is a valuable building block in organic synthesis, frequently serving as a precursor for more complex molecular architectures. chemicalbook.com Its structure is integral to numerous natural products and is widely used in the pharmaceutical and agrochemical industries. chemicalbook.com The synthesis of the 1,3-benzodioxole core itself can be achieved through methods like the condensation of catechol with dihalomethanes. chemicalbook.com
Derivatives of 1,3-benzodioxole are key intermediates in the synthesis of various compounds. For example, the butanoic acid chain attached to the benzodioxole ring, as seen in 4-(1,3-Benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)-4-oxobutanoic acid, provides a versatile framework for further chemical modification. ontosight.ai Such structures can be assembled through multi-step organic synthesis involving condensation reactions and the use of protecting groups. ontosight.ai The presence of the electron-rich dioxole ring can facilitate certain chemical reactions, making it a useful component for synthetic chemists. chemicalbook.com The strategic importance of this scaffold is underscored by its role as a starting material for creating a wide array of derivatives with potential biological activities. researchgate.net
Development of Novel Chemical Probes for Biochemical Research
Chemical probes are essential small-molecule tools used to study and manipulate biological systems, such as disease-related targets. nih.gov The 1,3-benzodioxole scaffold has proven to be a fruitful starting point for the development of such probes. Through techniques like computer-aided drug discovery, researchers can screen libraries of artificial chemicals to identify promising lead compounds for specific biological targets. frontiersin.org
A notable example involves the development of novel auxin receptor agonists. frontiersin.orgnih.gov By screening chemicals based on their interaction with the auxin receptor TIR1 (Transport Inhibitor Response 1), a series of N-(benzo[d] ontosight.aisigmaaldrich.comdioxol-5-yl)-2-(one-benzylthio) acetamides were designed and synthesized. frontiersin.orgnih.gov These compounds, designated K-1 to K-22, were created to act as chemical probes to investigate root-related signaling pathways in plants. researchgate.net This research demonstrates how the 1,3-benzodioxole structure can be systematically modified to create potent and specific probes for biochemical research, in this case, to understand the action of plant hormones. frontiersin.org
Agricultural Chemistry Applications, particularly as Plant Growth Regulators
Plant growth regulators are crucial in agriculture for controlling various aspects of plant development to improve crop yield and quality. chemicalbook.comontario.ca While natural auxins regulate root growth, their chemical instability limits their direct use. frontiersin.orgnih.gov This has driven the development of synthetic auxins.
Recent research has highlighted the potential of 1,3-benzodioxole derivatives as highly effective plant growth regulators. researchgate.net A series of novel compounds, N-(benzo[d] ontosight.aisigmaaldrich.com dioxol-5-yl)-2-(one-benzylthio) acetamides (K-1 to K-22), were synthesized and found to be potent auxin receptor agonists. frontiersin.orgnih.gov
Table 1: Selected 1,3-Benzodioxole Derivatives as Plant Growth Promoters
| Compound ID | Substituent (R) on Benzyl (B1604629) Ring | Observed Activity | Reference |
|---|---|---|---|
| K-10 | 3-Iodo | Excellent root growth-promoting activity, exceeding that of NAA. | frontiersin.orgresearchgate.net |
| K-16 | 3-Methyl | Promotive effect on root growth. | nih.gov |
| NAA | (Control) | Limited promotive effects on primary root elongation. | frontiersin.org |
This table is generated based on data from the cited research articles.
Bioassays revealed that one of these derivatives, K-10, exhibited a remarkable promotive effect on root growth in both Arabidopsis thaliana and Oryza sativa (rice), with activity that far exceeded the commercial synthetic auxin, 1-naphthylacetic acid (NAA). frontiersin.orgresearchgate.net Molecular docking studies suggested that K-10 has a stronger binding affinity for the TIR1 auxin receptor than NAA. researchgate.net These findings indicate that 1,3-benzodioxole derivatives represent a promising scaffold for creating a new class of plant growth regulators designed to enhance root systems and potentially increase crop production. nih.govresearchgate.net
Material Science and Corrosion Inhibition Applications of Benzodioxole Derivatives
In material science, organic compounds containing heteroatoms and aromatic rings are widely investigated as corrosion inhibitors for metals in acidic environments. nih.gov These molecules function by adsorbing onto the metal surface, forming a protective barrier that slows the rate of corrosion. bohrium.comresearchgate.net
While specific studies on the corrosion inhibition properties of 1,3-Benzodioxole-4-butanoic acid are not prominent, the broader class of 1,3-benzodioxole derivatives has been studied for this purpose. Theoretical studies using quantum chemical calculations have been performed to understand the relationship between the molecular structure of benzodioxole derivatives and their inhibiting effects on the corrosion of carbon steel. researchgate.net The presence of oxygen heteroatoms and the aromatic system in the benzodioxole ring are features that are commonly associated with effective corrosion inhibitors. nih.govnih.gov
Research on related heterocyclic structures further supports this potential application. Derivatives of benzimidazole, benzisoxazole, and benzodiazepine (B76468) have all demonstrated significant efficacy as corrosion inhibitors for mild steel and copper in various corrosive media. nih.govresearchgate.netnih.gov The mechanism typically involves the physicochemical interaction of the inhibitor with the metal surface, following adsorption models like the Langmuir isotherm, which indicates the formation of a protective monolayer. bohrium.comresearchgate.net This suggests that derivatives of 1,3-benzodioxole are a promising area for the development of new and effective corrosion inhibitors.
Q & A
Basic: What are the recommended synthetic routes for 1,3-Benzodioxole-4-butanoic acid, and how can intermediates be validated?
Methodological Answer:
Synthesis typically involves coupling benzodioxole derivatives with butanoic acid precursors. For example:
- Suzuki-Miyaura cross-coupling : Use boronic acid intermediates (e.g., 4-benzyloxyphenylboronic acid pinacol ester, CAS 754226-40-9) to introduce substituents to the benzodioxole core .
- Ester hydrolysis : Convert protected intermediates (e.g., benzyloxycarbonyl derivatives) to carboxylic acids via acid- or base-catalyzed hydrolysis, as seen in analogs like N-benzyloxycarbonyl-DL-alanine (CAS 4132-86-9) .
- Validation : Confirm intermediates using GC/HPLC purity analysis (>97% purity thresholds, as in Kanto Reagents’ protocols) and NMR to verify structural integrity .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Purity Analysis :
- Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) : Used for quantifying purity, with >97.0% thresholds common in reagent-grade standards (e.g., Kanto Reagents’ organoboron compounds) .
- Melting Point Determination : Compare observed values (e.g., 62–64°C for 4-(benzyloxy)phenyl isothiocyanate) to literature data to detect impurities .
- Structural Confirmation :
Advanced: How can contradictions in reported melting points or spectral data for benzodioxole derivatives be resolved?
Methodological Answer:
- Reproducibility Checks : Replicate synthesis and analysis under controlled conditions (e.g., solvent purity, heating rates).
- Single-Crystal X-ray Diffraction : Resolve structural ambiguities, as demonstrated for 4-(2H-1,3-benzodioxol-5-yl)pyrazol-5-amine derivatives (R factor = 0.045) .
- Comparative Spectral Libraries : Cross-reference with authoritative databases like NIST Chemistry WebBook (e.g., 4-ethoxybenzoic acid, CAS 619-86-3) .
- Peer Validation : Collaborate with independent labs to verify data, addressing biases noted in qualitative research practices .
Advanced: What computational methods are suitable for predicting the electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps and electrostatic potentials using software like Gaussian or ACD/Labs Percepta (e.g., applied to 3-(4-methoxy-2-oxopyran-6-yl)butanoic acid) .
- Solubility and Partition Coefficients : Use tools like ChemAxon or PubChem’s algorithms to predict logP values, referencing experimental data for analogs (e.g., 3,5-dichloro-4-hydroxybenzoic acid, PubChem DTXSID60186975) .
- Molecular Dynamics Simulations : Model interactions with biological targets (e.g., enzyme inhibition studies for sulfonamide derivatives) .
Basic: What experimental designs are recommended for assessing the biological activity of benzodioxole derivatives?
Methodological Answer:
- In Vitro Assays :
- Enzyme Inhibition : Use fluorogenic substrates or colorimetric assays (e.g., protocols for 4-(diethoxyphosphoryl)benzoic acid derivatives) .
- Cell Viability Tests : Employ MTT/XTT assays with controls for cytotoxicity (e.g., as in genistein/daidzein studies) .
- Dose-Response Curves : Include IC50/EC50 calculations and replicate experiments (n ≥ 3) to ensure statistical significance .
Advanced: How can researchers optimize reaction yields for benzodioxole-based intermediates under varying conditions?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, catalyst loading) in Suzuki couplings .
- Green Chemistry Metrics : Monitor atom economy and E-factors, as seen in morpholinecarboxylic acid syntheses (e.g., 4-benzylmorpholine-3-carboxylic acid, >97% purity) .
- In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to track reaction progress (e.g., applied to benzoxadiazole derivatives) .
Advanced: What strategies mitigate stability issues in benzodioxole derivatives during storage or reactions?
Methodological Answer:
- Storage Conditions : Store hygroscopic compounds (e.g., boronic acids) below 4°C in sealed containers, as per Kanto Reagents’ guidelines .
- Light/Temperature Sensitivity : Use amber glassware and inert atmospheres for light-sensitive derivatives (e.g., benzophenone analogs) .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) and monitor via HPLC, referencing safety data for analogs like (2R,3R,4R)-benzoyloxy derivatives .
Basic: What safety protocols are critical when handling benzodioxole derivatives in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles, as mandated for morpholinecarboxylic acid hydrochlorides (mp 244–245°C) .
- Ventilation : Perform reactions in fume hoods for volatile intermediates (e.g., isothiocyanates) .
- Waste Disposal : Segregate halogenated waste (e.g., 3,5-dichloro-4-hydroxybenzoic acid) and consult EPA DSSTox guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
